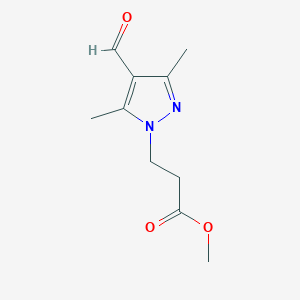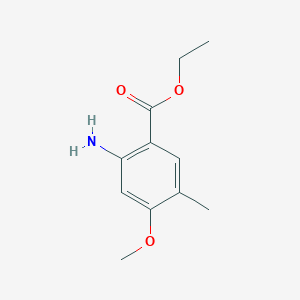![molecular formula C10H14N4 B1452222 1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}butan-1-amine CAS No. 1154883-52-9](/img/structure/B1452222.png)
1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}butan-1-amine
Descripción general
Descripción
“1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}butan-1-amine” is a chemical compound that belongs to the class of triazolo-pyridines . This class of compounds has been studied for their potential antiviral and antimicrobial activities . They are synthesized via aromatic nucleophilic substitution of related compounds with different amines .
Synthesis Analysis
The synthesis of these compounds involves aromatic nucleophilic substitution. For example, a mixture of a related compound, 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine, with different amines and triazole-2-thiol in DMF was stirred overnight .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The chemical 1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}butan-1-amine is a versatile compound in scientific research, particularly in the synthesis and structural analysis of new molecules. Research has shown its utility in creating a variety of heterocyclic compounds through acylation and cyclization reactions. For example, it is involved in the synthesis of new classes of 1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine derivatives, showcasing its importance in the development of new chemical entities with potential biological activities (Ibrahim et al., 2011). Additionally, the structural and optical properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine have been thoroughly investigated, revealing insights into its crystalline structure and the stability of its molecular configuration, as well as its spectroscopic characteristics, which are essential for understanding its interactions in various chemical and biological contexts (Dymińska et al., 2022).
Oxidative Cyclization
Oxidative cyclization techniques have been developed to synthesize 1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}butan-1-amine derivatives, demonstrating the compound's flexibility in chemical synthesis. These methods provide a pathway to generate triazolo[1,5-a]pyridin-2-amines and triazolo[4,3-a]pyridin-3-amines, expanding the chemical space of triazolopyridine derivatives with potential for further functionalization and investigation in various scientific fields (Ishimoto et al., 2015).
Electroluminescent Properties
The compound's derivatives have been explored for their electroluminescent properties, particularly in the development of organic light-emitting diodes (OLEDs). Research into [1,2,4]-Triazolo[4,3-a]-pyridine based bipolar red host materials has shown promising applications in red phosphorescent OLEDs, highlighting the compound's potential in advanced materials science and engineering applications (Kang et al., 2017).
Biomedical Applications
Amide derivatives of 1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}butan-1-amine have shown significant activity in the biomedical field, particularly in the development of inhibitors for therapeutic targets. For instance, its derivatives have been evaluated as inhibitors of dipeptidyl peptidase IV (DPP-IV), showcasing the compound's relevance in the treatment of type 2 diabetes. This highlights its potential as a scaffold for developing new therapeutic agents (Kim et al., 2005).
Propiedades
IUPAC Name |
1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4/c1-2-5-8(11)10-13-12-9-6-3-4-7-14(9)10/h3-4,6-8H,2,5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOYUUKZWTVYLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=NN=C2N1C=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}butan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate](/img/structure/B1452144.png)


![2-(methylamino)-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1452148.png)

![1-(3,4-dimethylphenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1452150.png)
![2-(4'-(Dimethylcarbamoyl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1452153.png)



